4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole
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Overview
Description
4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a phenyl group and a trifluoromethylbenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenyl and trifluoromethylbenzylsulfanyl groups. One common method includes the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and trifluoromethylbenzylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or trifluoromethylbenzylsulfanyl moieties.
Scientific Research Applications
4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3-thiadiazole: Lacks the trifluoromethylbenzylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole: Lacks the phenyl group, which may influence its interaction with biological targets.
Uniqueness
4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole is unique due to the presence of both the phenyl and trifluoromethylbenzylsulfanyl groups
Properties
IUPAC Name |
4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S2/c17-16(18,19)13-8-4-5-11(9-13)10-22-15-14(20-21-23-15)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFOBGLZSHTYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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